N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE is a chemical compound with the molecular formula C18H13ClN4O3S and a molecular weight of 400.84. This compound is known for its unique structure, which includes a quinoxaline ring, a sulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in binding interactions, enhancing the compound’s overall efficacy. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.
Comparison with Similar Compounds
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(3-chloroquinoxalin-2-yl)sulfamoyl]phenyl}acetamide: This compound has a similar structure but lacks the cyanomethyl group.
N-[4-[4-(3-chloroquinoxalin-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide: This compound includes a piperazine ring instead of the acetamide moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-11(24)21-12-6-8-13(9-7-12)27(25,26)16(10-20)17-18(19)23-15-5-3-2-4-14(15)22-17/h2-9,16H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIRNNSGPFQQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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